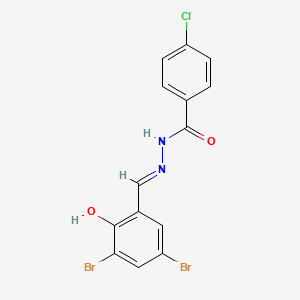![molecular formula C17H25N3O3S B5973219 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that is activated by extracellular calcium ions and plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide acts as a selective antagonist of CaSR by binding to the receptor and preventing the activation of downstream signaling pathways. CaSR is expressed in various tissues, including the parathyroid gland, kidney, and bone, and plays a crucial role in regulating calcium homeostasis. By inhibiting CaSR-mediated signaling pathways, this compound can modulate calcium levels and improve disease outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of osteoclastogenesis, the reduction of parathyroid hormone levels, and the inhibition of cancer cell proliferation and metastasis. This compound has also been shown to improve bone mineral density and strength in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide is its selectivity for CaSR, which allows for targeted modulation of calcium signaling pathways. However, this compound has a relatively short half-life and low bioavailability, which may limit its therapeutic potential. Additionally, this compound has been shown to have off-target effects on other G protein-coupled receptors, which may complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, including:
1. Development of more potent and selective CaSR antagonists with improved pharmacokinetic properties.
2. Investigation of the role of CaSR in other diseases, such as diabetes and cardiovascular disease.
3. Exploration of the potential use of this compound in combination with other therapies for the treatment of cancer and other diseases.
4. Evaluation of the safety and efficacy of this compound in clinical trials for various diseases.
Synthesis Methods
The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide involves the reaction of N-(3-bromopropyl)phthalimide with pyrrolidine in the presence of sodium hydride, followed by reaction with sodium sulfonamide. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain this compound.
Scientific Research Applications
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide has been studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, this compound has been shown to increase bone mass and strength by inhibiting CaSR-mediated signaling pathways. In hyperparathyroidism, this compound has been shown to reduce parathyroid hormone levels and improve bone mineral density. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting CaSR-mediated signaling pathways.
properties
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17-13-16(18-24(22,23)20-11-4-5-12-20)14-19(17)10-6-9-15-7-2-1-3-8-15/h1-3,7-8,16,18H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGYBAPEZGNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)


![1-(2-methoxyethyl)-4-{[3-(1-pyrrolidinylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5973165.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5973171.png)

![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973190.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)